(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine structure elucidation
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Introduction: The Significance of a Chiral Aminophosphine Ligand
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a P,N-bidentate chiral ligand of significant interest in the field of asymmetric catalysis.[1][2][] Its rigid indane backbone and defined stereochemistry create a precise chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations, such as hydrogenations and C-C bond-forming reactions.[1][4][5] The precise spatial arrangement of the diphenylphosphino and amino groups is paramount to its catalytic efficacy. Therefore, unambiguous confirmation of its absolute and relative stereochemistry, alongside its constitutional structure, is a critical step in its synthesis and application.
This guide provides a comprehensive framework for the complete structure elucidation of this ligand, detailing the synergistic application of modern analytical techniques. It is designed for researchers and chemists who require a robust, self-validating methodology to confirm the identity, purity, and stereochemical integrity of this valuable catalytic tool.
Physicochemical Properties Summary
A foundational step in characterization is the confirmation of basic physical and chemical properties, which must align with the proposed structure.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀NP | [6] |
| Molecular Weight | 317.36 g/mol | [6] |
| CAS Number | 1091606-69-7 | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
A Synergistic Approach to Structure Elucidation
The definitive elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Overall workflow for the synthesis and structural validation of the target ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone technique for determining the molecular framework in solution. A combination of 1D (¹H, ¹³C, ³¹P) and 2D experiments provides a detailed map of atomic connectivity and relative stereochemistry.
Expected ¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key diagnostic region is the aliphatic portion of the indane backbone, which confirms the relative stereochemistry.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale |
| Phenyl (P-Ph₂, 10H) | 7.20 - 7.60 | Multiplet | - | Protons on the two phenyl rings attached to phosphorus. |
| Indenyl (Ar-H, 4H) | 7.00 - 7.30 | Multiplet | - | Aromatic protons of the indane core. |
| H1 (Indane CH-N) | ~4.50 | Doublet | ³JH1-H2 ≈ 4-6 Hz | The cis relationship to H2 results in a smaller coupling constant. |
| H2 (Indane CH-P) | ~3.50 | Multiplet | ³JH1-H2 ≈ 4-6 Hz, ²JP-H2 | Coupled to H1, the two H3 protons, and the phosphorus atom. |
| H3a, H3b (Indane CH₂) | 2.80 - 3.20 | Multiplets | ²Jgeminal, ³Jvicinal | Diastereotopic methylene protons, each coupled to each other and H2. |
| NH₂ | 1.50 - 2.50 | Broad Singlet | - | Exchangeable protons; integral corresponds to 2H. |
Expected ³¹P and ¹³C NMR Data
³¹P NMR is highly specific for confirming the chemical environment of the phosphorus atom, while ¹³C NMR verifies the complete carbon skeleton.
| Nucleus | Assignment | Expected δ (ppm) | Rationale |
| ³¹P | PPh₂ | -15 to -25 | A single peak in the typical range for a triarylphosphine moiety in this environment. |
| ¹³C | Phenyl (ipso-C) | 135 - 140 (d) | Carbon directly attached to phosphorus shows a characteristic C-P coupling (¹JC-P). |
| ¹³C | Phenyl (o, m, p-C) | 128 - 134 | Aromatic carbons of the diphenyl groups. |
| ¹³C | Indenyl (Ar-C) | 120 - 145 | Aromatic carbons of the indane core. |
| ¹³C | C1 (CH-N) | ~60 | Aliphatic carbon bearing the amine group. |
| ¹³C | C2 (CH-P) | ~45 (d) | Aliphatic carbon attached to phosphorus, showing C-P coupling (¹JC-P). |
| ¹³C | C3 (CH₂) | ~35 | Methylene carbon of the five-membered ring. |
2D NMR for Unambiguous Assignment
While 1D spectra provide the pieces, 2D NMR connects them.
Caption: Integration of 2D NMR data to confirm structural connectivity.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the purified ligand in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately measure coupling constants, particularly for H1 and H2.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. An external standard of 85% H₃PO₄ is used for chemical shift referencing.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY: Acquire a gradient-selected COSY experiment to establish ¹H-¹H coupling networks, confirming the H1-H2-H3 spin system.
-
2D HSQC: Acquire a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom, confirming C1, C2, and C3 assignments.
X-ray Crystallography: The Definitive 3D Structure
For a chiral molecule, single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of its three-dimensional structure, including the absolute configuration of its stereocenters.
Causality: While NMR confirms the relative cis stereochemistry, it cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. X-ray crystallography, particularly with the calculation of the Flack parameter, resolves this ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and requires screening various solvent systems (e.g., slow evaporation from a solution of ethyl acetate/hexanes or vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A full sphere of diffraction data is collected, typically using Mo Kα or Cu Kα radiation.[7][8]
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.[9]
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. A Flack parameter value close to zero for the (1S,2S) configuration confirms the assignment.
Expected Output:
-
Unambiguous confirmation of the (1S,2S) absolute configuration.
-
Precise bond lengths, bond angles, and torsion angles.
-
Information on intermolecular interactions (e.g., hydrogen bonding) in the solid state.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule.
Causality: While low-resolution MS confirms the molecular weight, HRMS provides the confidence to distinguish between molecules with the same nominal mass but different elemental compositions, thus ruling out unexpected impurities.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the ligand in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the formula C₂₁H₂₁NP⁺.
Expected Data:
-
Theoretical [M+H]⁺: 318.1406
-
Observed [M+H]⁺: 318.1406 ± 5 ppm
Chiral Analysis: Quantifying Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) is crucial for a chiral ligand intended for asymmetric catalysis.
Causality: The synthesis of chiral compounds may not be perfectly enantioselective. Chiral HPLC provides a quantitative measure of the enantiomeric purity, ensuring that the desired (1S,2S) enantiomer is present in high excess over the (1R,2R) form.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving the enantiomers of the ligand. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H) are common starting points.
-
Method Development: Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject a solution of the synthesized ligand and integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = ([Area(S,S) - Area(R,R)] / [Area(S,S) + Area(R,R)]) * 100.
-
Validation: If available, inject a racemic sample to confirm the elution times of both enantiomers.
Conclusion
The rigorous structure elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a multi-faceted process that relies on the logical integration of data from NMR, mass spectrometry, X-ray crystallography, and chiral analysis. This systematic and self-validating approach ensures the absolute structural and stereochemical integrity of the ligand, a non-negotiable requirement for its successful application in high-stakes fields like pharmaceutical drug development and fine chemical synthesis where enantioselectivity is paramount.
References
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of ether-derivatized aminophosphines and their application in C–C coupling reactions. Sci-Hub. [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
-
1H NMR of COMPOUND. The Royal Society of Chemistry. [Link]
-
(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. PubMed Central. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. SciELO South Africa. [Link]
-
(PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link]
-
Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. strem.com [strem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
